molecular formula C8H12N2S B13902362 (6S)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

(6S)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Cat. No.: B13902362
M. Wt: 168.26 g/mol
InChI Key: PWQFLEIGKAIACN-YFKPBYRVSA-N
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Description

(S)-6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with a benzene ring. This compound is part of the thiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties . The presence of the thiazole ring makes it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing thiazole derivatives, including (S)-6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine, involves the Hantzsch condensation. This method typically uses α-halo ketones and thiourea as precursors . The reaction conditions often include the use of a non-toxic solvent and a recyclable nanocatalyst, which makes the process environmentally friendly .

Industrial Production Methods

In industrial settings, the synthesis of thiazole derivatives can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as non-toxic solvents and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(S)-6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

(S)-6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in microbial metabolism, leading to antimicrobial effects . Additionally, its anti-inflammatory properties are mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

(S)-6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Its ability to interact with a wide range of molecular targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

(6S)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

InChI

InChI=1S/C8H12N2S/c1-5-2-3-6-7(4-5)11-8(9)10-6/h5H,2-4H2,1H3,(H2,9,10)/t5-/m0/s1

InChI Key

PWQFLEIGKAIACN-YFKPBYRVSA-N

Isomeric SMILES

C[C@H]1CCC2=C(C1)SC(=N2)N

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)N

Origin of Product

United States

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